3-nitro-N-(piperidin-1-yl)pyridin-2-amine
Overview
Description
3-nitro-N-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that contains both a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(piperidin-1-yl)pyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method involves the nitration of 2-aminopyridine to introduce the nitro group at the 3-position. This is followed by the substitution of the amino group with a piperidinyl group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of 3-nitro-2-pyridone.
Reduction: Formation of 3-amino-N-(piperidin-1-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(piperidin-1-yl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperidinyl group can enhance the compound’s ability to cross biological membranes and reach its target sites. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
3-nitro-N-(piperidin-1-yl)pyridin-2-amine can be compared with other similar compounds, such as:
3-nitro-N-(morpholin-4-yl)pyridin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
3-nitro-N-(pyrrolidin-1-yl)pyridin-2-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-nitro-N-(azepan-1-yl)pyridin-2-amine: Similar structure but with an azepane ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-N-piperidin-1-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-5-4-6-11-10(9)12-13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQRCNCUGUTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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